6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid is a complex organic compound with a molecular formula of C17H12BrNO3 This compound is characterized by the presence of a quinoline core substituted with a bromine atom, a furan ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Furan Ring Introduction: The furan ring is introduced through a Heck coupling reaction, where the brominated quinoline is reacted with a furan derivative in the presence of a palladium catalyst.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The double bond in the ethenyl group can be reduced to form an ethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Furanone derivatives.
Reduction: Ethyl derivatives.
Substitution: Amino or thio derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interactions with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid: Similar structure but with a pyridine ring instead of a furan ring.
6-Methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid is unique due to the combination of its bromine substitution, furan ring, and carboxylic acid group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H12BrNO3 |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO3/c1-10-2-5-13(22-10)6-4-12-9-15(17(20)21)14-8-11(18)3-7-16(14)19-12/h2-9H,1H3,(H,20,21) |
InChI Key |
DLVVELUANZSAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origin of Product |
United States |
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